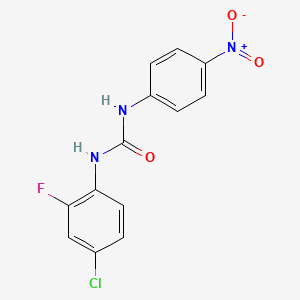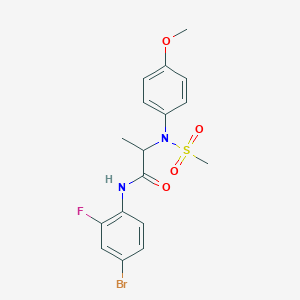![molecular formula C16H19F3N2O2 B4114973 N-(2-methylcyclohexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4114973.png)
N-(2-methylcyclohexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Übersicht
Beschreibung
N-(2-methylcyclohexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, commonly known as A82775C, is a novel and potent insecticide. It belongs to the class of diamide insecticides and is highly effective against a wide range of insect pests. The compound was first synthesized in the early 2000s and has since been extensively studied for its potential use in pest control.
Wirkmechanismus
The mechanism of action of A82775C involves the activation of ryanodine receptors (RyRs) in insect muscles. RyRs are calcium channels that regulate muscle contraction in insects. A82775C binds to a specific site on RyRs, causing prolonged calcium release and ultimately leading to muscle paralysis and death of the insect.
Biochemical and Physiological Effects
A82775C has been shown to have specific biochemical and physiological effects on insects. The compound causes a disruption in calcium homeostasis, leading to muscle paralysis and death. It also affects the insect nervous system, causing a decrease in feeding and locomotion. These effects are specific to insects and have little to no impact on non-target organisms.
Vorteile Und Einschränkungen Für Laborexperimente
A82775C has several advantages for use in lab experiments. It is highly effective against a wide range of insect pests and has low toxicity to non-target organisms. The compound is also stable and easy to handle, making it a convenient option for researchers. However, there are also limitations to its use. A82775C is relatively expensive compared to traditional insecticides, which may limit its accessibility for some researchers. Additionally, the compound has a short residual activity, which may require frequent applications in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of A82775C. One area of focus is the optimization of the synthesis method to improve yields and reduce costs. Another area of interest is the development of new formulations and delivery methods to improve the efficacy and residual activity of the compound. Additionally, there is a need for further studies on the potential impact of A82775C on non-target organisms and the environment. Overall, A82775C has shown great potential as a novel and effective insecticide, and continued research and development may lead to its widespread use in pest control.
Wissenschaftliche Forschungsanwendungen
A82775C has been extensively studied for its potential use in pest control. It has shown high efficacy against a wide range of insect pests, including lepidopteran, coleopteran, and hemipteran species. The compound has also been shown to have low toxicity to non-target organisms, making it an attractive alternative to traditional insecticides.
Eigenschaften
IUPAC Name |
N-(2-methylcyclohexyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2/c1-10-5-2-3-8-13(10)21-15(23)14(22)20-12-7-4-6-11(9-12)16(17,18)19/h4,6-7,9-10,13H,2-3,5,8H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBXKENRKLKRCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylcyclohexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 5-ethyl-2-({[(2-methyl-4-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4114897.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4114901.png)
![N-(2,5-dimethoxyphenyl)-2-[2-(4-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4114902.png)
![N-cyclohexyl-N'-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1,2-hydrazinedicarbothioamide](/img/structure/B4114907.png)

![2-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4114933.png)


![2-bromo-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4114975.png)
![N-(2,4-difluorophenyl)-N'-[2-(phenylthio)phenyl]urea](/img/structure/B4114982.png)
![N~1~-(4-butylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4114983.png)
![(1R,9aR)-1-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4114991.png)

![N-butyl-2-({N-(2,5-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B4114996.png)